molecular formula C25H21Cl2N5O2 B12394079 Bcr-abl-IN-5

Bcr-abl-IN-5

カタログ番号: B12394079
分子量: 494.4 g/mol
InChIキー: KFUPFXKVTHKTDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bcr-abl-IN-5 is a selective inhibitor of the Bcr-Abl tyrosine kinase, which is a fusion protein resulting from the reciprocal translocation between chromosomes 9 and 22, known as the Philadelphia chromosome. This fusion protein is a hallmark of chronic myeloid leukemia and is also present in some cases of acute lymphoblastic leukemia. This compound has shown potential in inhibiting the activity of the Bcr-Abl protein, thereby preventing the uncontrolled proliferation of leukemic cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bcr-abl-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final product is obtained after purification and characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like high-performance liquid chromatography .

化学反応の分析

Types of Reactions

Bcr-abl-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Bcr-abl-IN-5 has a wide range of scientific research applications, including:

作用機序

Bcr-abl-IN-5 exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its activity. This prevents the phosphorylation of downstream signaling proteins, which are essential for cell survival and proliferation. The inhibition of Bcr-Abl activity leads to the induction of apoptosis in leukemic cells .

類似化合物との比較

Similar Compounds

    Imatinib: The first selective Bcr-Abl tyrosine kinase inhibitor, widely used in the treatment of chronic myeloid leukemia.

    Dasatinib: A second-generation Bcr-Abl inhibitor with a broader spectrum of activity.

    Nilotinib: Another second-generation inhibitor with improved efficacy and safety profile.

    Bosutinib: A third-generation inhibitor designed to overcome resistance to earlier inhibitors.

    Ponatinib: A potent inhibitor effective against multiple Bcr-Abl mutations

Uniqueness

Bcr-abl-IN-5 is unique in its high selectivity for the Bcr-Abl tyrosine kinase, making it a valuable tool for studying the specific inhibition of this protein. Its ability to overcome resistance mechanisms seen with other inhibitors further highlights its potential as a therapeutic agent .

特性

分子式

C25H21Cl2N5O2

分子量

494.4 g/mol

IUPAC名

[4-(3-amino-1H-indazol-4-yl)phenyl]-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H21Cl2N5O2/c26-17-8-9-19(20(27)14-17)25(34)32-12-10-31(11-13-32)24(33)16-6-4-15(5-7-16)18-2-1-3-21-22(18)23(28)30-29-21/h1-9,14H,10-13H2,(H3,28,29,30)

InChIキー

KFUPFXKVTHKTDP-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N)C(=O)C5=C(C=C(C=C5)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。